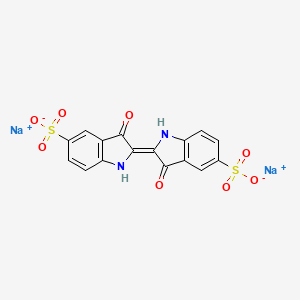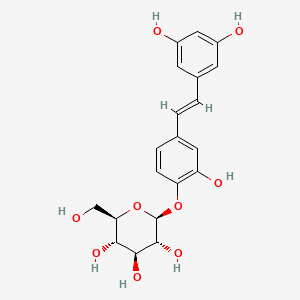
Platinum(IV)oxidexhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Platinum(IV) oxide hydrate is typically prepared from chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) by fusion with sodium nitrate (NaNO₃). The process involves the formation of platinum nitrate, which is then heated to expel nitrogen oxides, resulting in the formation of platinum(IV) oxide . The reaction can be summarized as follows:
[ \text{H}_2\text{PtCl}_6 + 6 \text{NaNO}_3 \rightarrow \text{Pt(NO}_3)_4 + 6 \text{NaCl} + 2 \text{HNO}_3 ] [ \text{Pt(NO}_3)_4 \rightarrow \text{PtO}_2 + 4 \text{NO}_2 + \text{O}_2 ]
The resulting brown cake is washed with water to remove nitrates and can be used as is or dried and stored for later use .
Analyse Chemischer Reaktionen
Platinum(IV) oxide hydrate undergoes several types of chemical reactions, including:
Hydrogenolysis: It facilitates the cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds in organic compounds.
Oxidation: It is used for the selective oxidation of primary alcohols to aldehydes.
Common reagents used in these reactions include hydrogen gas (H₂) for hydrogenation and hydrogenolysis, and oxygen (O₂) for oxidation reactions. Major products formed from these reactions include alkanes, alcohols, aldehydes, and amines .
Wissenschaftliche Forschungsanwendungen
Platinum(IV) oxide hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis for hydrogenation, hydrogenolysis, and oxidation reactions
Biology: It is employed in the study of enzyme-catalyzed reactions and the development of biosensors.
Medicine: It is used in the synthesis of pharmaceutical compounds and in the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of platinum(IV) oxide hydrate involves its reduction to platinum black (Pt), which is the active form of the catalyst. This reduction occurs upon exposure to hydrogen gas. The platinum black then facilitates various chemical reactions by providing a surface for the adsorption and activation of reactant molecules . In biological systems, platinum(IV) compounds can interact with cellular components, leading to the formation of reactive oxygen species (ROS) and the induction of cell death pathways such as apoptosis and ferroptosis .
Vergleich Mit ähnlichen Verbindungen
Platinum(IV) oxide hydrate can be compared with other platinum-based compounds, such as:
Platinum(II) chloride (PtCl₂): Used in the synthesis of organoplatinum compounds and as a catalyst in organic reactions.
Platinum(IV) chloride (PtCl₄): Used in the preparation of other platinum compounds and as a catalyst in oxidation reactions.
Platinum(II) acetylacetonate (Pt(acac)₂): Used as a precursor for the deposition of platinum films and as a catalyst in organic synthesis.
Platinum(IV) oxide hydrate is unique due to its high catalytic activity in hydrogenation and hydrogenolysis reactions, as well as its stability and ease of preparation .
Eigenschaften
IUPAC Name |
oxygen(2-);platinum(4+);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Pt/h1H2;;;/q;2*-2;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVIYLUGGCHBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














